Eosin

Übersicht

Beschreibung

Eosin ist eine fluoreszierende saure Verbindung, die an basische oder eosinophile Verbindungen bindet und mit diesen Salze bildet, wie Proteine, die Aminosäurereste wie Arginin und Lysin enthalten. Es färbt diese Verbindungen durch die Einwirkung von Brom auf this compound dunkelrot oder rosa . This compound wird in der Histologie häufig als Gegenfärbung zu Hämatoxylin in der H&E-Färbung (Hämatoxylin und this compound) verwendet, einer der am häufigsten verwendeten Techniken in der Histologie .

Herstellungsmethoden

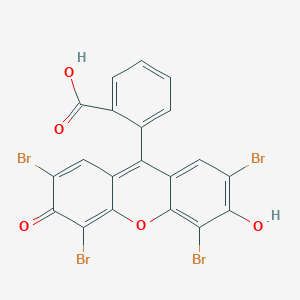

This compound kann durch Bromierung von Fluorescein synthetisiert werden. Die beiden häufigsten Formen von this compound sind this compound Y und this compound B. This compound Y ist ein Tetrabromderivat von Fluorescein, während this compound B ein Dibromdinitroderivat von Fluorescein ist . Der Syntheseweg umfasst die Reaktion von Fluorescein mit Brom in Gegenwart eines geeigneten Lösungsmittels . Industrielle Produktionsverfahren umfassen in der Regel großtechnische Bromierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Eosin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Eosin, also known as Acid Red 87, is a member of the triarylmethane dyes . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins play a crucial role in various biological processes, including cell signaling, structural integrity, and enzymatic functions.

Mode of Action

This compound binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . This interaction results in the staining of these proteins dark red or pink, which is a result of the actions of bromine on this compound .

Biochemical Pathways

This compound acts as both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can also act as an energy transfer agent, including for the generation of singlet oxygen . This versatility allows this compound to catalyze a breadth of reactions .

Pharmacokinetics

It is known that this compound is a soluble compound , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is the staining of targeted proteins. In histopathology, this compound is used as a counterstain after hematoxylin and before methylene blue . It provides contrast to nuclear stains, thereby enhancing the visualization of cellular structures .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound . Furthermore, this compound is moisture sensitive , suggesting that humidity could impact its stability and effectiveness.

Biochemische Analyse

Biochemical Properties

Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on this compound . This property of this compound allows it to interact with various enzymes, proteins, and other biomolecules, influencing their biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In histology, tissue stained with haematoxylin and this compound shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . This compound also stains red blood cells intensely red . These staining properties of this compound indicate its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through its potential as an electron transfer agent . This property allows this compound to participate in various chemical reactions, influencing the behavior of biomolecules at the molecular level. It can also bind to biomolecules, leading to changes in their structure and function, which can result in changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. As an organic dye, this compound’s uses are expanding significantly in the context of photocatalysis . It acts as an energy transfer agent and there is growing interest in its potential as an electron transfer agent . This indicates that this compound can interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its solubility in alcohol and acetic acid suggests that it may interact with various transporters or binding proteins within cells

Subcellular Localization

Given its staining properties, it is likely that this compound localizes to areas of the cell where eosinophilic compounds, like certain proteins, are present

Vorbereitungsmethoden

Eosin can be synthesized through the bromination of fluorescein. The two most common forms of this compound are this compound Y and this compound B. This compound Y is a tetrabromo derivative of fluorescein, while this compound B is a dibromo dinitro derivative of fluorescein . The synthetic route involves the reaction of fluorescein with bromine in the presence of a suitable solvent . Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Eosin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen sichtbares Licht für Photoredoxkatalyse, Elektronentransfermittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Licht im sichtbaren Bereich des elektromagnetischen Spektrums zu absorbieren. Diese Eigenschaft ermöglicht es this compound, als Photosensibilisator zu wirken, Energie auf andere Moleküle zu übertragen und verschiedene chemische Reaktionen zu ermöglichen . In der Histologie bindet this compound an positiv geladene, azidophile Bestandteile in Geweben, wie z. B. Aminogruppen an Proteinen, und färbt sie in verschiedenen Rosatönen .

Vergleich Mit ähnlichen Verbindungen

Eosin ähnelt anderen fluoreszierenden Farbstoffen wie Fluorescein und Rhodamin. This compound ist einzigartig in seiner Fähigkeit, sowohl als Energietransfermittel als auch als Elektronentransfermittel zu wirken . Diese duale Funktionalität macht this compound zu einer vielseitigen Verbindung sowohl in der synthetischen Chemie als auch in biologischen Anwendungen . Ähnliche Verbindungen umfassen:

Fluorescein: Ein Vorläufer von this compound, der in verschiedenen Färbe- und Markierungsanwendungen verwendet wird.

Rhodamin: Ein weiterer fluoreszierender Farbstoff, der in der Mikroskopie und Durchflusszytometrie verwendet wird.

Die einzigartigen Eigenschaften von this compound, wie z. B. seine Fähigkeit, an basische Verbindungen zu binden, und seine duale Funktionalität als Photosensibilisator und Elektronentransfermittel, unterscheiden es von diesen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

548-26-5 |

|---|---|

Molekularformel |

C20H6Br4Na2O5 |

Molekulargewicht |

691.9 g/mol |

IUPAC-Name |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |

InChI-Schlüssel |

SEACYXSIPDVVMV-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |

Aussehen |

Solid powder |

melting_point |

572 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

152-75-0 17372-87-1 |

Physikalische Beschreibung |

Eosin is a red crystalline powder. (NTP, 1992) |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.